N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline core, a fluoroaniline moiety, and a methoxybenzenesulfonamide group, which together contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the fluoroaniline and methoxybenzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoxaline core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the quinoxaline ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit specific protein kinases.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide: This compound also features a quinoxaline core and has been studied for its potential as an EGFR inhibitor.
Quinoxaline-2,3-diones: These compounds share the quinoxaline core and have various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the fluoroaniline and methoxybenzenesulfonamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-9-11-17(12-10-16)30(27,28)26-21-20(23-15-6-4-5-14(22)13-15)24-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUKKANLYJMPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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